molecular formula C20H15Cl2NO2S2 B405329 (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B405329
M. Wt: 436.4g/mol
InChI Key: KJZCEIBBKCYJNY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C20H15Cl2NO2S2 and a molecular weight of 436.4 g/mol. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzyl alcohol with benzaldehyde derivatives, followed by cyclization with thiosemicarbazide under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzylidene positions, using reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various thiazolidine derivatives with potential biological activities .

Scientific Research Applications

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar compounds to (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:

    3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one: This compound has a similar structure but with a benzyl group instead of an allyl group.

    3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one: This compound has a single chlorine atom and a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H15Cl2NO2S2

Molecular Weight

436.4g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15Cl2NO2S2/c1-2-9-23-19(24)18(27-20(23)26)10-13-5-3-4-6-17(13)25-12-14-7-8-15(21)11-16(14)22/h2-8,10-11H,1,9,12H2/b18-10+

InChI Key

KJZCEIBBKCYJNY-VCHYOVAHSA-N

SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S

Origin of Product

United States

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